Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate
Description
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS: 179003-02-2) is a protected amino acid derivative with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure comprises a benzoate ester substituted at the 3-position with a 2-((tert-butoxycarbonyl)amino)ethyl chain. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling its use in peptide synthesis and other reactions requiring selective deprotection .
Properties
IUPAC Name |
methyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-8-11-6-5-7-12(10-11)13(17)19-4/h5-7,10H,8-9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNVJKURBWWZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179003-02-2 | |
| Record name | methyl 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate typically involves the reaction of 3-(2-aminoethyl)benzoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate. This intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or amines.
Scientific Research Applications
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a protective group for amines.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: As an intermediate in the production of pharmaceutical compounds.
Industry: In the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate involves its role as a protective group for amines. The tert-butoxycarbonyl (Boc) group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Positional Isomers: Substituent Orientation on the Benzene Ring
- Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t): This positional isomer features the Boc-protected amine at the 4-position of the benzene ring. Key differences include: Spectral Data: ¹H NMR shows aromatic protons at δ 7.99–7.95 ppm (meta to the ester) and δ 7.43 ppm (ortho to the Boc group), distinct from the 3-substituted analog . Reactivity: The para-substitution may influence electronic effects during reactions, such as nucleophilic aromatic substitution.
- Methyl 3-((tert-butoxycarbonyl)amino)benzoate (3u): Direct Boc attachment at the 3-position (without the ethyl spacer) results in: Reduced Flexibility: The absence of the ethyl chain limits conformational freedom compared to the target compound .
Table 1: Comparison of Positional Isomers
| Compound Name | Substituent Position | Key NMR Shifts (δ, ppm) | Molecular Weight (g/mol) |
|---|---|---|---|
| Methyl 3-(2-((Boc)amino)ethyl)benzoate | 3-position + ethyl | 1.52 (t-Bu), 3.89 (OCH₃) | 279.33 |
| Methyl 4-(Boc)aminobenzoate (3t) | 4-position | 7.99–7.95 (aromatic H) | 255.28 |
| Methyl 3-(Boc)aminobenzoate (3u) | 3-position | 7.43 (aromatic H) | 255.28 |
Chain Length and Substituent Variations
- This compound has a structural similarity score of 0.85 to the target molecule . Applications: The shorter chain may limit its utility in cross-coupling reactions requiring longer linkers.
- Methyl 3-(1-((Boc)amino)ethyl)benzoate (A1241577): Substitution at the 1-position of the ethyl chain introduces a branched structure, which may affect solubility and crystallinity .
Table 2: Chain Length and Substituent Impact
| Compound Name | Chain Structure | Similarity Score | Key Functional Differences |
|---|---|---|---|
| Methyl 3-(2-((Boc)amino)ethyl)benzoate | Linear ethyl | 1.00 (reference) | Optimal balance of flexibility/reactivity |
| Methyl 3-((Boc)aminomethyl)benzoate | Methylene | 0.85 | Reduced steric bulk |
| Methyl 3-(1-((Boc)amino)ethyl)benzoate | Branched ethyl | 0.87 | Altered solubility profile |
N-Substituted Boc Derivatives
- Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate (QV-0435): Incorporates a methyl group on the Boc-protected nitrogen. Synthetic Utility: Useful in reactions requiring delayed amine liberation.
- Methyl 4-(tert-butoxycarbonyl(methyl)amino)benzoate (QM-3802): Combines para-substitution and N-methylation, demonstrating how positional and substituent changes synergistically alter reactivity .
Key Research Findings
- Stability : The Boc group in the target compound is stable under basic conditions but cleaved by acids (e.g., HCl in dioxane), unlike silyl ethers, which require fluoride-based deprotection .
- Spectroscopic Signatures : The tert-butyl protons in the Boc group resonate at δ 1.52 ppm in ¹H NMR, a hallmark for identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
